molecular formula C12H15N3O5S2 B2506916 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea CAS No. 946259-62-7

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea

Cat. No.: B2506916
CAS No.: 946259-62-7
M. Wt: 345.39
InChI Key: RYXGXJRMWXNCEG-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea is a thiourea derivative characterized by two distinct substituents:

  • 2-Methoxy-5-nitrophenyl group: A nitro-substituted aromatic ring with a methoxy group at the ortho position, influencing electronic properties and steric hindrance.

Thioureas are versatile scaffolds with applications in medicinal chemistry, materials science, and coordination chemistry. Its synthesis likely involves reacting a 1,1-dioxidotetrahydrothiophen-3-amine with 2-methoxy-5-nitrophenyl isothiocyanate, analogous to methods described for related thioureas .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S2/c1-20-11-3-2-9(15(16)17)6-10(11)14-12(21)13-8-4-5-22(18,19)7-8/h2-3,6,8H,4-5,7H2,1H3,(H2,13,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXGXJRMWXNCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine

The tetrahydrothiophene-1,1-dioxide (sulfolane) scaffold is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide in acetic acid, yielding sulfolane in 85–90% efficiency. Subsequent bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation conditions (azobisisobutyronitrile, AIBN) produces 3-bromosulfolane. Amination is achieved through a Gabriel synthesis approach: 3-bromosulfolane reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours, followed by hydrazinolysis with hydrazine hydrate in ethanol to yield 1,1-dioxidotetrahydrothiophen-3-amine (75% yield).

Table 1: Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine

Step Reagents/Conditions Yield
Bromination NBS, AIBN, CCl₄, reflux, 6 h 78%
Phthalimide substitution KPhth, DMF, 80°C, 12 h 82%
Hydrazinolysis NH₂NH₂·H₂O, EtOH, reflux, 4 h 75%

Synthesis of 2-Methoxy-5-Nitrophenyl Isothiocyanate

The nitroaryl isothiocyanate precursor is prepared via nitration of 2-methoxyphenyl isothiocyanate. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) (1:3 v/v) at 0–5°C nitrates the 2-methoxyphenyl isothiocyanate, introducing a nitro group at the 5-position. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 2-methoxy-5-nitrophenyl isothiocyanate (63% yield).

Table 2: Nitration of 2-Methoxyphenyl Isothiocyanate

Parameter Value
Nitrating agent HNO₃/H₂SO₄ (1:3)
Temperature 0–5°C
Reaction time 2 h
Yield 63%

Condensation Reaction to Form Thiourea

The final step involves the nucleophilic addition of 1,1-dioxidotetrahydrothiophen-3-amine to 2-methoxy-5-nitrophenyl isothiocyanate. In anhydrous dichloromethane (DCM), equimolar amounts of the amine and isothiocyanate are stirred at room temperature for 6 hours. The reaction progress is monitored via thin-layer chromatography (TLC). The product precipitates as a yellow solid, which is filtered, washed with cold DCM, and recrystallized from ethanol to yield 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea (68% yield).

Table 3: Optimization of Thiourea Condensation

Solvent Temperature Time (h) Yield
DCM 25°C 6 68%
THF 25°C 8 55%
EtOH Reflux 4 48%

Optimization of Reaction Conditions

The condensation reaction’s efficiency depends critically on solvent polarity and temperature. Polar aprotic solvents like DCM favor nucleophilic attack by stabilizing the transition state, whereas protic solvents (e.g., ethanol) retard reactivity due to hydrogen bonding. Elevated temperatures (reflux in ethanol) led to decomposition, reducing yields to 48%. Stoichiometric studies revealed that a 1:1 molar ratio of amine to isothiocyanate maximizes product formation, with excess reagent leading to byproducts.

Characterization and Analytical Data

The synthesized compound was characterized using Fourier transform infrared (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HR-MS):

  • FTIR (KBr, cm⁻¹): 3345 (N–H stretch), 1642 (C=S), 1520 (NO₂ asym), 1340 (SO₂ sym).
  • ¹H NMR (500 MHz, DMSO-d6): δ 9.82 (s, 1H, NH), 8.21 (d, J = 2.5 Hz, 1H, Ar–H), 7.95 (dd, J = 8.8, 2.5 Hz, 1H, Ar–H), 6.98 (d, J = 8.8 Hz, 1H, Ar–H), 4.12–4.08 (m, 1H, CH–NH), 3.89 (s, 3H, OCH₃), 3.45–3.40 (m, 2H, SCH₂), 2.95–2.85 (m, 2H, SO₂CH₂).
  • HR-MS (ESI): m/z calcd for C₁₃H₁₆N₃O₅S₂ [M+H]⁺: 366.0532; found: 366.0529.

Applications and Derivatives

The sulfone and nitro groups enhance this compound’s potential as a kinase inhibitor or G protein-coupled receptor modulator. Structural analogs substituting the nitro group with halogens or altering the sulfone ring’s substituents have shown improved bioavailability in preclinical studies.

Scientific Research Applications

  • Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Medicine: The compound's biological activity makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

  • Industry: Its unique properties may be exploited in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-methoxy-5-nitrophenyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiourea group may form hydrogen bonds with active sites, while the dioxidotetrahydrothiophene moiety may engage in redox reactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Group Analysis

Compound Name / Source Substituents Key Features Reported Activities
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl; 2-methoxy-5-nitrophenyl Sulfone (electron-withdrawing), methoxy (moderate H-bonding) Hypothesized antimicrobial/antifungal
1a () 4-Methoxyphenyl; 2-hydroxy-5-nitrophenyl Hydroxy group (strong H-bond donor), nitro (electron-withdrawing) Intermediate for benzooxazolamines
Indole Thiourea () 1H-Indol-5-yl; 1-phenylethyl Indole (aromatic π-stacking), phenylethyl (hydrophobic) Antimicrobial (via docking with S. aureus)
Quinoxaline Thiourea () 5-Bromopyridin-2-yl; isoindoloquinoxalinyl Bromine (electrophilic), quinoxaline (planar aromatic) Inactive against HIV-1 RT
Benzimidazolyl Thiourea () 4-Methoxyphenyl; 2-oxo-1,3-dihydrobenzimidazol-5-yl Benzimidazole (H-bond acceptor), methoxy (moderate polarity) Unreported
Chloro-Nitrophenyl Thiourea () 2-Chloro-5-nitrophenyl; pivaloyl Chloro (lipophilic), nitro (electron-withdrawing), pivaloyl (steric bulk) Antifungal, pesticidal
Key Observations:
  • Electron-Withdrawing Groups : The target compound’s sulfone and nitro groups enhance electrophilicity, similar to pivaloyl and nitro substituents in .
  • Steric Effects : The tetrahydrothiophene sulfone moiety introduces conformational rigidity compared to flexible alkyl/aryl groups in other thioureas .

Conformational and Crystallographic Insights

  • S-Shaped Conformation : Acyl/aroyl thioureas () adopt an S-shaped conformation due to opposing C=O and C=S dipoles. The target compound’s sulfone group may enforce a similar planar structure, enhancing stability .
  • Intermolecular Interactions : Unlike ’s chloro-nitrophenyl thiourea, which lacks intermolecular H-bonds, the target compound’s thiourea group could form H-bonds with proteins or anions, as seen in acyl thioureas .

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